molecular formula C22H29FO5 B1609489 Flunoprost CAS No. 86348-98-3

Flunoprost

Cat. No.: B1609489
CAS No.: 86348-98-3
M. Wt: 392.5 g/mol
InChI Key: KDVWQPQZDKHFOC-PTRXCMEYSA-N
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Description

Flunoprost is a synthetic prostaglandin analogue initially developed by Bayer AG. It is a small molecule drug with the molecular formula C({22})H({29})FO(_{5}). This compound was primarily investigated for its potential therapeutic applications in treating otorhinolaryngologic and respiratory diseases, such as nasal obstruction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flunoprost involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Introduction of functional groups such as hydroxyl, carboxyl, and fluorine atoms is achieved through selective reactions.

    Final Assembly: The final product is obtained by coupling the core structure with side chains under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:

    Batch Processing: Utilizing large reactors to carry out the reactions in batches.

    Continuous Flow Chemistry: Implementing continuous flow systems to enhance efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Flunoprost undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with fluorine or other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Fluorinating agents like diethylaminosulfur trifluoride (DAST).

Major Products Formed

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Fluorinated derivatives.

Scientific Research Applications

Flunoprost has been explored in various scientific research areas:

    Chemistry: Studied for its unique chemical properties and reactivity.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Evaluated for its potential therapeutic benefits in treating respiratory and otorhinolaryngologic conditions.

    Industry: Used as a reference compound in the development of new prostaglandin analogues.

Mechanism of Action

Flunoprost exerts its effects by mimicking the action of natural prostaglandins. It binds to specific prostaglandin receptors on the cell surface, triggering a cascade of intracellular events. These events include the activation of signaling pathways that regulate inflammation, smooth muscle contraction, and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Iloprost: Another prostaglandin analogue used for treating pulmonary arterial hypertension.

    Nileprost: Investigated for its protective effects against platelet-activating factor-induced shock.

    Nalador: Studied for its ability to prolong allograft survival in transplantation models.

Uniqueness of Flunoprost

This compound is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike some other prostaglandin analogues, this compound has shown particular efficacy in prolonging the survival of distal allografts and influencing thromboxane levels .

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Properties

CAS No.

86348-98-3

Molecular Formula

C22H29FO5

Molecular Weight

392.5 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5R)-5-fluoro-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C22H29FO5/c23-20-14-21(25)19(18(20)10-6-1-2-7-11-22(26)27)13-12-16(24)15-28-17-8-4-3-5-9-17/h1,3-6,8-9,12-13,16,18-21,24-25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,20-,21-/m1/s1

InChI Key

KDVWQPQZDKHFOC-PTRXCMEYSA-N

SMILES

C1C(C(C(C1F)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]1F)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O

Canonical SMILES

C1C(C(C(C1F)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O

Origin of Product

United States

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